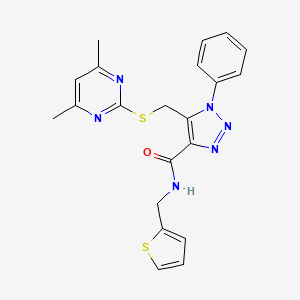

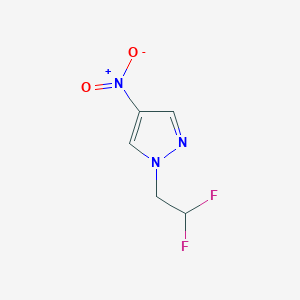

![molecular formula C19H23ClN2O3S B3005782 Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate CAS No. 860610-22-6](/img/structure/B3005782.png)

Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate, is a chemical entity that appears to be related to various synthesized compounds with potential applications in different fields such as pharmaceuticals and agrochemicals. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss the synthesis and characterization of structurally related compounds, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including cyclocondensation reactions, condensation with substituted phenols or anilines, and cyclization of thioamide with chloroacetoacetate. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved with a yield above 60% through the cyclization of thioamide . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been supported by various spectroscopic techniques and crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed by crystallographic data . Additionally, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was elucidated and showed that molecules form H-bonded dimers stabilized by C-H...π and C-H...O interactions . These findings suggest that the compound of interest may also exhibit specific intermolecular interactions that could be characterized similarly.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation and cyclization reactions, which are common in the formation of heterocyclic compounds. For instance, the synthesis of functional derivatives of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate involved condensation with substituted phenols and anilines . These reactions are likely relevant to the synthesis of the compound of interest, as they involve the formation of bonds between different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and theoretical calculations. For example, the compound ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR and NMR and analyzed by X-ray diffraction, with its properties further investigated by DFT quantum chemical methods . These techniques could be employed to determine the physical and chemical properties of the compound of interest, such as bond lengths, bond angles, and vibrational assignments.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of related compounds to Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate have been explored. For example, Dewangan et al. (2015) investigated the synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, highlighting methods that could be relevant for synthesizing related compounds (Dewangan et al., 2015).

Anticancer Properties

- A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to the compound , to evaluate them as anticancer agents. This research demonstrates the potential of similar compounds in cancer treatment (Rehman et al., 2018).

Antimicrobial Activity

- Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, including compounds similar to Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate, for their antimicrobial activities. This indicates a potential application in combating bacterial and fungal infections (Wardkhan et al., 2008).

Synthesis Techniques

- Tang Li-jua (2015) and Zhu et al. (2003) provided insights into the synthesis techniques of related compounds, which are crucial for understanding the chemical processes involved in creating compounds like Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate. These techniques may guide the synthesis and exploration of its applications (Tang Li-jua, 2015); (Zhu et al., 2003).

Propriétés

IUPAC Name |

ethyl 1-[[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-3-24-18(23)14-6-8-22(9-7-14)12-16-11-21-19(26-16)25-17-5-4-15(20)10-13(17)2/h4-5,10-11,14H,3,6-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLGSVMFMBIPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=C(C=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B3005701.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)